molecular formula C24H26ClN5O2S B2583528 5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-10-2

5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2583528
CAS RN: 887220-10-2
M. Wt: 484.02
InChI Key: SCSUKBHLUMGKBU-UHFFFAOYSA-N
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Description

5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26ClN5O2S and its molecular weight is 484.02. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Some novel triazole derivatives, including compounds structurally related to "5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol", have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good to moderate activities against various test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

EGFR Inhibitors for Anti-Cancer Properties

A detailed study involving molecular docking has explored the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, showing how these compounds interact with the EGFR binding pocket. These interactions suggest potential applications in designing effective anti-cancer drugs (Karayel, 2021).

Anti-inflammatory and Analgesic Properties

The synthesis of various 1,2,4-triazole derivatives has also been linked to significant analgesic and anti-inflammatory activities, without inducing gastric lesions. This highlights their potential therapeutic use in managing pain and inflammation (Tozkoparan et al., 2004).

DPP-4 Inhibition for Anti-Diabetic Drugs

Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potentials, showcasing their effectiveness as anti-diabetic medications. These compounds exhibit significant insulinotropic activities, underscoring their potential in diabetes treatment (Bindu et al., 2019).

properties

IUPAC Name

5-[(2-chlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(18-6-4-5-7-19(18)25)29-14-12-28(13-15-29)16-8-10-17(32-2)11-9-16/h4-11,21,31H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSUKBHLUMGKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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